molecular formula C14H10Cl2FNO2 B11938596 2-(2,6-dichlorophenoxy)-N-(2-fluorophenyl)acetamide CAS No. 853315-62-5

2-(2,6-dichlorophenoxy)-N-(2-fluorophenyl)acetamide

Katalognummer: B11938596
CAS-Nummer: 853315-62-5
Molekulargewicht: 314.1 g/mol
InChI-Schlüssel: ZUJXBZUJJCYGEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dichlorophenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a fluorophenyl group attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenoxy)-N-(2-fluorophenyl)acetamide typically involves the reaction of 2,6-dichlorophenol with 2-fluoroaniline in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2,6-Dichlorophenol is reacted with acetic anhydride to form 2,6-dichlorophenyl acetate.

    Step 2: The 2,6-dichlorophenyl acetate is then reacted with 2-fluoroaniline in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dichlorophenoxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dichlorophenoxy)-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,6-dichlorophenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,6-Dichlorophenoxy)-N-phenylacetamide: Similar structure but lacks the fluorine atom.

    2-(2,6-Dichlorophenoxy)-N-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in a different position.

Uniqueness

2-(2,6-Dichlorophenoxy)-N-(2-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

853315-62-5

Molekularformel

C14H10Cl2FNO2

Molekulargewicht

314.1 g/mol

IUPAC-Name

2-(2,6-dichlorophenoxy)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C14H10Cl2FNO2/c15-9-4-3-5-10(16)14(9)20-8-13(19)18-12-7-2-1-6-11(12)17/h1-7H,8H2,(H,18,19)

InChI-Schlüssel

ZUJXBZUJJCYGEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=CC=C2Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.